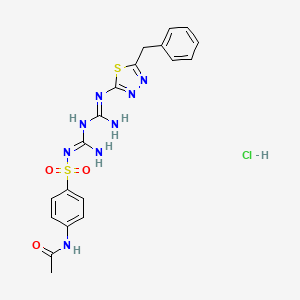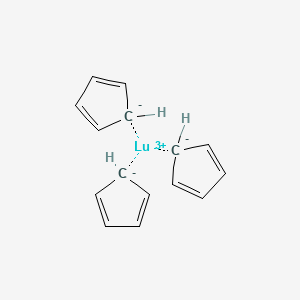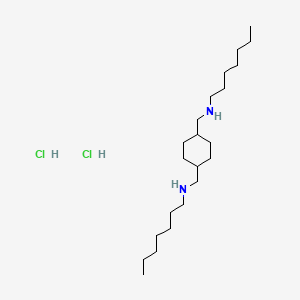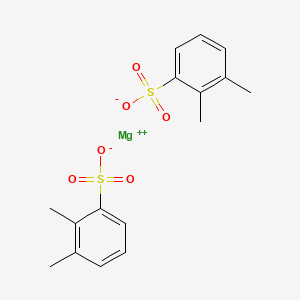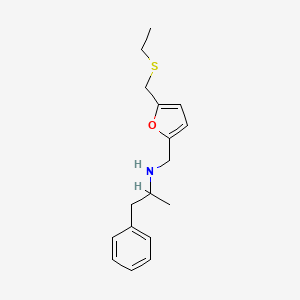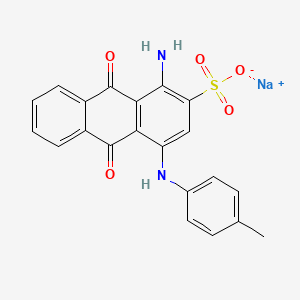
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulfonate is a complex organic compound known for its unique chemical structure and properties. It is a derivative of anthracene, featuring sulfonate and amino groups, which contribute to its reactivity and solubility in water. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulfonate typically involves the sulfonation of anthracene followed by the introduction of amino and p-toluidino groups. The process generally includes:
Sulfonation: Anthracene is treated with sulfuric acid to introduce the sulfonate group.
Amination: The sulfonated anthracene is then reacted with ammonia to introduce the amino group.
Toluidination: Finally, the compound is reacted with p-toluidine to introduce the p-toluidino group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the synthesis process.
Types of Reactions:
Oxidation: Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulfonate can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in substitution reactions, where the amino or sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and acids.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted anthracene derivatives.
科学研究应用
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism by which Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The sulfonate and amino groups play crucial roles in these interactions, facilitating binding and reactivity.
相似化合物的比较
- Sodium 1-amino-9,10-dihydro-9,10-dioxo-2-anthracenesulfonate
- Bromaminic acid sodium salt (1-amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid sodium salt)
- Nuclear fast red (4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt)
Comparison: Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulfonate is unique due to the presence of the p-toluidino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific applications, such as in the synthesis of specialized dyes and in biological assays where precise molecular interactions are required.
属性
CAS 编号 |
25492-69-7 |
|---|---|
分子式 |
C21H15N2NaO5S |
分子量 |
430.4 g/mol |
IUPAC 名称 |
sodium;1-amino-4-(4-methylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O5S.Na/c1-11-6-8-12(9-7-11)23-15-10-16(29(26,27)28)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25;/h2-10,23H,22H2,1H3,(H,26,27,28);/q;+1/p-1 |
InChI 键 |
RHIIBCBXFYNAOU-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
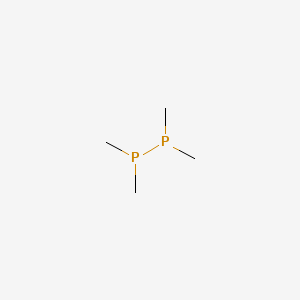
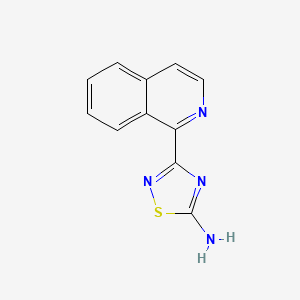
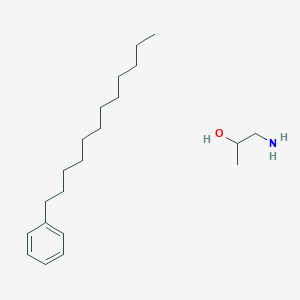
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)

